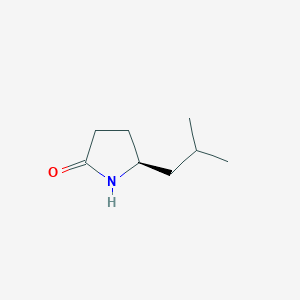
2-Pyrrolidinone, 5-(2-methylpropyl)-, (S)-
Übersicht
Beschreibung
2-Pyrrolidinone, 5-(2-methylpropyl)-, (S)-, also known as Levetiracetam, is a widely used antiepileptic drug that has been approved by the FDA since 1999. It is a chiral compound that belongs to the pyrrolidone class of compounds. Levetiracetam has been shown to be effective in the treatment of various types of seizures, including partial-onset seizures, myoclonic seizures, and tonic-clonic seizures.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Pyrrolidinone and its derivatives, like 5-(2-methylpropyl)-, (S)-, are crucial in the synthesis of non-aromatic heterocyclic compounds. They form the nuclei of many natural products and biologically active molecules, making them vital in pharmaceutical research for creating new medicinal molecules with improved biological activity. The introduction of various substituents into the nucleus of pyrrolidin-2-ones is of great importance for synthesizing new active compounds (Rubtsova et al., 2020).
Crystal Structure Analysis
The study of crystal structures, such as that of (2S,2′S,4′R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1′-p-tosyl-4′- hydroxypyrolidin-2′-yl)methyl]pyrrolidine, utilizes derivatives of 2-pyrrolidinone. This analysis includes characterizing compounds through IR, NMR, and HRMS spectra, as well as single-crystal X-ray diffraction, which is essential in understanding the molecular structure and properties of these compounds (Fu et al., 2006).
Catalytic Methods in Organic Chemistry
2-Pyrrolidinone derivatives play a role in catalytic methods that introduce functional groups into aromatic rings, crucial in drug discovery and organic synthesis. The use of these compounds can lead to new reactions and methodologies for modifying organic compounds, contributing significantly to advancements in organic chemistry and pharmaceuticals (Grozavu et al., 2020).
Polymer Synthesis
These compounds are also involved in the polymerization processes, such as in the synthesis of polyisobutylenes. They act as efficient electron-pair donors in polymerization reactions, leading to the creation of new materials with specific properties useful in various industrial applications (Pratap et al., 1992).
Eigenschaften
IUPAC Name |
(5S)-5-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)5-7-3-4-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMHYDFTGFOIE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558456 | |
| Record name | (5S)-5-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62430-05-1 | |
| Record name | (5S)-5-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



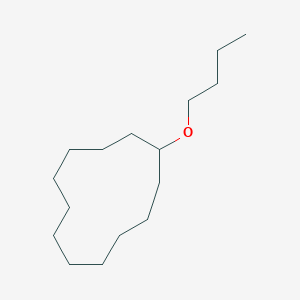
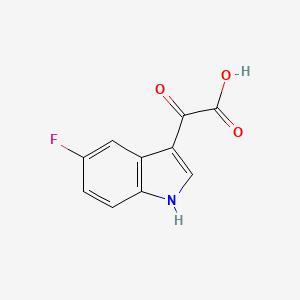
![Imidazo[1,2-a]pyrimidin-7-ylmethanol](/img/structure/B1627429.png)
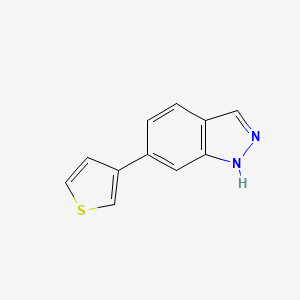

![Benzo[d]isothiazol-6-amine](/img/structure/B1627434.png)

![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)


![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1627443.png)
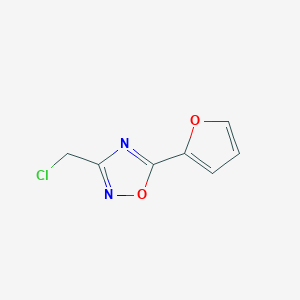

![1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one](/img/structure/B1627449.png)